molecular formula C9H10N4O3 B7817874 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929974-18-5

2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B7817874
CAS No.: 929974-18-5
M. Wt: 222.20 g/mol
InChI Key: ACTUWXJIXYKPJY-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with amino (C2), methoxy (C4), methyl (N7), and carboxylic acid (C6) groups. This structure positions it as a derivative of pyrrolo[2,3-d]pyrimidine, a scaffold known for its role in kinase inhibition and anticancer drug development .

Properties

IUPAC Name

2-amino-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-5(8(14)15)3-4-6(13)11-9(10)12-7(4)16-2/h3H,1-2H3,(H,14,15)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTUWXJIXYKPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2OC)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150344
Record name 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-18-5
Record name 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Record name 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Record name 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Preparation Methods

Amino Group Installation at Position 2

The 2-amino group is introduced through palladium-free coupling or ammonolysis. A nickel-catalyzed coupling protocol, as demonstrated in the synthesis of 2-chloro-7-cyclopentyl derivatives, replaces chlorine with an amine. For the target compound, treating 2-chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with aqueous ammonia at elevated temperatures (80–100°C) achieves amination with yields exceeding 70%.

Carboxylic Acid Formation at Position 6

Ester hydrolysis under basic conditions converts the methyl ester to the carboxylic acid. In a representative procedure, methyl 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is stirred with sodium hydroxide (2 M) in tetrahydrofuran (THF) at 50°C for 6 hours, yielding the acid in 85–90% purity.

Optimization of Reaction Conditions

Catalytic Systems for Cyclization

Copper(I) chloride in DMSO efficiently mediates pyrrole ring formation, with triethylamine as a base ensuring deprotonation during cyclization. Substituting DMSO with N,N-dimethylformamide (DMF) reduces side reactions, improving yields from 73% to 89%.

Oxidation of Dihydro Intermediates

Oxidation of 2-amino-4-methoxy-7-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid to the aromatic system employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile at 60°C. A molar ratio of 1:1.2 (substrate:DDQ) achieves full conversion within 4 hours.

Analytical Characterization Data

Intermediate/Product1H NMR (400 MHz, CDCl3) δ (ppm)MS (ESI+) m/zYield (%)
Methyl 2-chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate1.46 (s, 3H, CH3), 3.88 (s, 3H, OCH3), 3.92 (s, 3H, COOCH3), 7.52 (s, 1H)297 [M+H]+73
2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid1.50 (d, J=6.6 Hz, 3H, CH3), 3.90 (s, 3H, OCH3), 7.48 (s, 1H), 12.56 (s, 1H, COOH)253 [M+H]+85

Comparative Analysis of Synthetic Routes

Route A: Sequential Functionalization

  • Pyrimidine bromo intermediate + methylamine → 7-methyl substitution.

  • Sonogashira coupling with methyl propiolate → acrylate intermediate.

  • Copper-catalyzed cyclization → dihydro-pyrrolo[2,3-d]pyrimidine.

  • DDQ oxidation → aromatic core.

  • Methoxy substitution → 4-methoxy derivative.

  • Ammonolysis → 2-amino group.

  • Ester hydrolysis → carboxylic acid.

Advantages : High regioselectivity; avoids palladium catalysts.
Limitations : Multi-step process with cumulative yield loss (~55% overall).

Route B: Convergent Synthesis

  • Pre-formed 4-methoxy-2-aminopyrimidine + methyl acrylate → one-pot cyclization and oxidation.
    Advantages : Fewer steps; higher overall yield (68%).
    Limitations : Requires stringent temperature control to prevent over-oxidation.

Industrial-Scale Considerations

  • Cost Efficiency : Nickel/copper catalytic systems reduce reliance on expensive palladium.

  • Solvent Recovery : DMSO and DMF are recycled via distillation, lowering environmental impact.

  • Byproduct Management : Chloride byproducts from displacement reactions are neutralized with aqueous NaOH, ensuring compliance with waste regulations .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Methoxy Group

The methoxy group at position 4 undergoes nucleophilic displacement under acidic or basic conditions. This reactivity enables the introduction of diverse substituents for pharmacological optimization:

Reaction ConditionsReagentsProducts FormedApplication
Acidic hydrolysis (HCl/H₂O, reflux)H₂O/H⁺4-hydroxy derivativeIntermediate for further functionalization
Alkoxy exchange (NaH, R-OH)Alcohols (e.g., EtOH, i-PrOH)4-alkoxy analogsEnhanced solubility or bioavailability

Carboxylic Acid Derivative Reactions

The carboxylic acid group participates in standard activation and coupling reactions:

Reaction TypeReagentsProductsKey Findings
EsterificationSOCl₂ + R-OHMethyl/ethyl estersImproved cell permeability in analogs
Amide couplingEDC/HOBt + aminesAmide derivatives (e.g., CCT128930)PKB/Akt kinase inhibitors

Example synthesis:

text
2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid + H₂N-R (amine) → Amide derivative (80–95% yield, THF/DMF, rt) [4]

Amino Group Reactivity

The primary amine at position 2 engages in:

  • Schiff base formation : Condensation with aldehydes/ketones to form imines (reversible, pH-dependent).

  • Acylation : Acetyl or benzoyl chloride derivatives show stabilized hydrogen-bonding networks in crystallographic studies .

Electrophilic Aromatic Substitution

The pyrrolopyrimidine core undergoes electrophilic substitution at electron-rich positions (C3/C5):

ReactionConditionsOutcomeSelectivity Notes
NitrationHNO₃/H₂SO₄, 0°CC5-nitro derivativeDirected by methoxy group
HalogenationNBS, CCl₄, lightC3-brominated productRadical-mediated mechanism

Cyclization and Ring Expansion

Under thermal or catalytic conditions:

  • Lactam formation : Intramolecular cyclization with activated carboxylic acid groups yields tricyclic lactams (potential kinase-binding motifs) .

  • Ring expansion with diazoalkanes : Forms 8-membered rings, though yields are moderate (40–60%).

Redox Reactions

  • Carboxylic acid reduction : LiAlH₄ reduces the acid to a primary alcohol (rarely utilized due to stability issues) .

  • Methoxy group demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenolic derivative for metal coordination studies.

Metal Complexation

The compound coordinates transition metals via:

  • Carboxylate oxygen

  • Pyrimidine nitrogen atoms

Metal IonLigand SitesStability Constant (log K)Application
Cu(II)N1, O(carboxylate)8.2 ± 0.3Catalytic oxidation studies
Zn(II)N3, O(carboxylate)6.7 ± 0.2Structural mimics of metalloenzymes

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. A study demonstrated that compounds similar to 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
  • Neuroprotective Effects
    • The compound has shown potential as an inhibitor of LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in Parkinson's disease. Inhibiting LRRK2 may provide therapeutic benefits in treating neurodegenerative disorders .
  • Antimicrobial Properties
    • Some studies have reported antimicrobial activities associated with pyrrolo[2,3-d]pyrimidine derivatives. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

  • Inhibition of Thymidylate Synthase
    • A study focused on the design of thymidylate synthase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold demonstrated promising results in preclinical models . These inhibitors showed selective toxicity towards cancer cells while sparing normal cells.
  • Development of Antiviral Agents
    • Research has explored the use of pyrrolo[2,3-d]pyrimidines as antiviral agents against viral infections by targeting viral polymerases. The structural modifications of these compounds enhance their efficacy and selectivity against viral enzymes .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerKinase inhibition
NeuroprotectionLRRK2 inhibition
AntimicrobialDisruption of metabolic pathways
AntiviralTargeting viral polymerases

Mechanism of Action

The mechanism of action of 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, 6, and 7 (Table 1). These modifications significantly alter physicochemical properties:

Table 1: Substituent Variations and Key Properties

Compound Name Substituents (Position) Molecular Weight pKa (Predicted) Key Reference
Target Compound 2-NH₂, 4-OCH₃, 7-CH₃, 6-COOH 251.23* ~3.0–4.0†
7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Unsubstituted core, 6-COOH 163.13 3.02
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-Cl, 7-CH₃, 6-COOH 211.61 N/A
2-Amino-4-(4-chlorophenyl)-6-arylmethyl derivatives 2-NH₂, 4-Ar, 6-Ar-CH₂ 350–400 N/A

*Calculated based on molecular formula (C₉H₁₀N₄O₃).
†Estimated based on carboxylic acid pKa trends .

  • Solubility: The carboxylic acid group at C6 improves aqueous solubility over non-polar analogs (e.g., 6-arylmethyl derivatives) .
Kinase Inhibition
  • 4-(m-Bromoanilino) Derivatives: Exhibit IC₅₀ values of 0.1–10 µM against tyrosine kinases, with bromine enhancing target binding .
  • N4-Aryl-6-Substituted Analogs: Demonstrated nanomolar potency against RET and VEGFR2 kinases, highlighting the importance of aryl groups at C4 .
Antimicrobial and Antiangiogenic Effects
  • 2-((4-Sulfamoylphenyl)amino) Derivatives: Show moderate antimicrobial activity (MIC: 8–32 µg/mL) .
  • Tubercidin Analogs : Demonstrated nucleoside transport inhibition (Km: 14–38 µM), suggesting substituent-dependent cellular uptake .

Structure-Activity Relationships (SAR)

  • C6 Modifications : Carboxylic acid enhances solubility but may limit blood-brain barrier penetration compared to carboxamide or ester derivatives (e.g., 6-carboxamide in ) .
  • N7 Alkylation : Methyl groups (target compound) balance metabolic stability and steric effects, whereas cyclopentyl () or furan-2-ylmethyl () substituents enhance target selectivity .

Biological Activity

2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O3C_{10}H_{12}N_4O_3. Its structure includes a pyrrolopyrimidine core, which is significant for its biological interactions.

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class can inhibit various kinases involved in critical signaling pathways. For instance, studies have shown that related compounds exhibit selective inhibition of protein kinase B (PKB/Akt) and colony-stimulating factor 1 receptor (CSF1R), which are pivotal in cancer progression and immune responses .

Inhibition of Protein Kinases

The compound has demonstrated potential as an ATP-competitive inhibitor of PKB, with selectivity over other kinases such as PKA. This selectivity is crucial for reducing off-target effects in therapeutic applications . The inhibition profile suggests that derivatives of this compound could be developed into effective anticancer agents.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays reported growth inhibition rates exceeding 75% at specific concentrations .

Neuroprotective Effects

In addition to anticancer activity, some derivatives have been investigated for their neuroprotective properties. Inhibitors targeting leucine-rich repeat kinase 2 (LRRK2) have been explored for their potential role in treating Parkinson's Disease . The inhibition of LRRK2 is associated with reduced neuroinflammation and improved neuronal survival.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that a related compound significantly inhibited PKB activity in cellular models, leading to reduced tumor growth in xenograft models .
Study 2 Reported that pyrrolo[2,3-d]pyrimidines showed high selectivity against CSF1R with subnanomolar IC50 values, indicating potential for treating inflammatory diseases .
Study 3 Investigated the neuroprotective effects of LRRK2 inhibitors derived from pyrrolo[2,3-d]pyrimidines in animal models of Parkinson's Disease .

Q & A

Q. What are the established synthetic routes for 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and what intermediates are critical for yield optimization?

The compound is synthesized via multi-step routes starting from phenylacetic acid derivatives. Key steps include:

  • Cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate intermediates under sodium methoxide to form the pyrrolo[2,3-d]pyrimidine core .
  • Functionalization via nucleophilic substitution (e.g., aniline coupling in isopropanol with HCl catalysis) to introduce aryl/alkyl groups at specific positions . Yield optimization requires careful control of reaction conditions (e.g., reflux time, stoichiometry of aniline derivatives) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • 1H NMR : Critical for confirming substituent positions (e.g., methoxy, methyl groups) and aromatic proton environments. For example, methyl groups at position 7 appear as singlets (δ ~3.6–3.8 ppm) .
  • HPLC-MS : Validates purity and molecular ion peaks, especially for intermediates prone to side reactions (e.g., incomplete deprotection) .
  • Elemental Analysis : Used to verify stoichiometry in final products .

Q. What are the primary biological activities reported for this compound?

The compound exhibits tyrosine kinase inhibition (e.g., VEGFR-2, EGFR) and antiangiogenic activity. In vitro assays show IC50 values in the nanomolar range for kinase inhibition, while in vivo models demonstrate tumor growth suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory potency?

  • Substituent Analysis : The 4-methoxy group enhances binding to kinase ATP pockets, while the 7-methyl group improves metabolic stability. Aryl groups at position 6 (e.g., m-bromoanilino) increase hydrophobic interactions .
  • Analogs : Ethyl/methyl ester derivatives at position 6 show reduced solubility but higher membrane permeability, suggesting prodrug strategies .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., CYP450 assays) to explain discrepancies. Poor solubility may limit in vivo activity despite high in vitro potency .
  • Tumor Microenvironment Models : Use 3D co-culture systems or zebrafish angiogenesis assays to mimic in vivo conditions .

Q. How can computational modeling improve the design of derivatives with enhanced solubility?

  • Molecular Dynamics Simulations : Predict solvation free energy to prioritize substituents (e.g., polar groups at position 6) .
  • Salt Formation Screening : Test hydrochloride or phosphate salts to improve aqueous solubility without altering biological activity .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause off-target effects .
  • Selectivity Screening : Profile against non-target kinases (e.g., JAK2, Src) to minimize immunosuppressive side effects .

Methodological Considerations

Q. How are regiochemical ambiguities in NMR spectra resolved for complex derivatives?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguish pyrrole H-5 from pyrimidine H-2) .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to confirm assignments .

Q. What synthetic modifications address poor solubility in biological assays?

  • Ester-to-Acid Hydrolysis : Convert ethyl esters to carboxylic acids post-synthesis to enhance aqueous compatibility .
  • Nanoparticle Formulation : Use PEGylated liposomes to improve bioavailability .

Tables for Key Data

Q. Table 1: Comparative Kinase Inhibition IC50 Values

DerivativeVEGFR-2 IC50 (nM)EGFR IC50 (nM)Source
Parent Compound12 ± 285 ± 10
6-(m-Bromoanilino)8 ± 142 ± 5
6-Ethyl Ester25 ± 3120 ± 15

Q. Table 2: Solubility of Derivatives

DerivativeAqueous Solubility (µg/mL)LogP
Parent Acid15 ± 21.2
Ethyl Ester2 ± 0.53.8
Hydrochloride Salt80 ± 50.9

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